Cas no 1120-90-7 (3-Iodopyridine)

3-Iodopyridine is a halogenated pyridine derivative widely used as a versatile intermediate in organic synthesis and pharmaceutical applications. Its key advantages include high reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, due to the iodine substituent's favorable leaving group properties. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its structural framework allows for efficient functionalization, making it valuable in the development of agrochemicals, ligands, and active pharmaceutical ingredients (APIs). The iodine atom's ortho-position to the nitrogen in the pyridine ring further enhances its utility in metal-catalyzed transformations, offering precise control in complex molecule construction.
3-Iodopyridine structure
3-Iodopyridine structure
商品名:3-Iodopyridine
CAS番号:1120-90-7
MF:C5H4IN
メガワット:204.9964
MDL:MFCD00023553
CID:40797
PubChem ID:24878392

3-Iodopyridine 化学的及び物理的性質

名前と識別子

    • 3-Iodopyridine
    • 3-Iodo Pyrdine
    • 3-IODOPYRAZOLOPYRIDINE
    • 3-iodo-pyridine
    • 3-I-pyridine
    • 3-lodopyridine
    • 3-pyridine iodide
    • 3-Pyridyl iodide
    • 3-pyridyl-I
    • Pyridine,3-iodo
    • NSC 5076
    • 3-Iodo pyridine
    • Pyridine, 3-iodo-
    • 3-iodpyridin
    • 3- Iodopyridine
    • NSC5076
    • PubChem6634
    • KSC490S0T
    • XDELKSRGBLWMBA-UHFFFAOYSA-N
    • BCP21598
    • BBL104169
    • WT1276
    • STL557983
    • SBB054246
    • CL0133
    • RW1980
    • RP04496
    • AM84339
    • AS-14543
    • DTXSID10149813
    • EINECS 214-322-6
    • 3-Iodopyridine, 98%
    • AKOS005207203
    • InChI=1/C5H4IN/c6-5-2-1-3-7-4-5/h1-4
    • BB 0267981
    • MFCD00023553
    • SY007548
    • NS00023601
    • I0568
    • SCHEMBL10515
    • UNII-LWL4FC4MZM
    • W-109016
    • 3-Pyridyl iodide; NSC 5076
    • AB01382
    • A1388
    • NSC-5076
    • EN300-71344
    • AC-907/30003005
    • FT-0615915
    • LWL4FC4MZM
    • AC-7558
    • CS-D1693
    • BP-21358
    • 1120-90-7
    • DTXCID0072304
    • DB-031051
    • MDL: MFCD00023553
    • インチ: 1S/C5H4IN/c6-5-2-1-3-7-4-5/h1-4H
    • InChIKey: XDELKSRGBLWMBA-UHFFFAOYSA-N
    • ほほえんだ: IC1=C([H])N=C([H])C([H])=C1[H]
    • BRN: 106059

計算された属性

  • せいみつぶんしりょう: 204.93885g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.8
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 204.93885g/mol
  • 単一同位体質量: 204.93885g/mol
  • 水素結合トポロジー分子極性表面積: 12.9Ų
  • 重原子数: 7
  • 複雑さ: 56
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: Pale-yellow to Yellow-brown Solid
  • 密度みつど: 1.9668 (estimate)
  • ゆうかいてん: 53.0 to 56.0 deg-C
  • ふってん: 92°C/14mmHg(lit.)
  • フラッシュポイント: 華氏温度:222.8°f< br / >摂氏度:106°C< br / >
  • 屈折率: 1.629
  • PSA: 12.89000
  • LogP: 1.68620
  • かんど: Light Sensitive
  • ようかいせい: 未確定

3-Iodopyridine セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36-S45-S36/37/39
  • 危険物標識: Xi
  • ちょぞうじょうけん:2-8 °C
  • セキュリティ用語:S26;S36/37/39;S45
  • 危険レベル:IRRITANT, LIGHT SENSITIVE
  • リスク用語:R23/24/25; R36/37/38

3-Iodopyridine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Iodopyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-71344-0.5g
3-iodopyridine
1120-90-7 95%
0.5g
$21.0 2023-05-24
Enamine
EN300-71344-50.0g
3-iodopyridine
1120-90-7 95%
50g
$145.0 2023-05-24
Oakwood
008065-100g
3-Iodopyridine
1120-90-7 98%
100g
$176.00 2024-07-19
eNovation Chemicals LLC
D403398-250g
3-Iodopyridine
1120-90-7 97%
250g
$600 2024-06-05
Enamine
EN300-71344-0.05g
3-iodopyridine
1120-90-7 95%
0.05g
$19.0 2023-05-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03148-25G
3-iodopyridine
1120-90-7 97%
25g
¥ 310.00 2023-04-06
Enamine
EN300-71344-5.0g
3-iodopyridine
1120-90-7 95%
5g
$29.0 2023-05-24
Enamine
EN300-71344-25.0g
3-iodopyridine
1120-90-7 95%
25g
$87.0 2023-05-24
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0460619467- 1g
3-Iodopyridine
1120-90-7 98%
1g
¥ 61.2 2021-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I64580-5g
3-Iodopyridine
1120-90-7 98%
5g
¥20.0 2023-09-07

3-Iodopyridine サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:1120-90-7)3-Iodopyridine
注文番号:sfd20020
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:38
価格 ($):discuss personally
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:1120-90-7)3-Iodopyridine
注文番号:A1388
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Monday, 2 September 2024 16:00
価格 ($):301.0
atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:1120-90-7)3-Iodopyridine
注文番号:CL10994
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:31
価格 ($):discuss personally

3-Iodopyridine 関連文献

3-Iodopyridineに関する追加情報

Recent Advances in the Application of 3-Iodopyridine (CAS 1120-90-7) in Chemical Biology and Pharmaceutical Research

3-Iodopyridine (CAS 1120-90-7) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique reactivity and structural properties. Recent studies have highlighted its potential in drug discovery, medicinal chemistry, and materials science. This research brief synthesizes the latest findings on the applications and mechanistic insights of 3-Iodopyridine, providing a comprehensive overview for professionals in the field.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-Iodopyridine as a key intermediate in the synthesis of novel kinase inhibitors. The researchers utilized palladium-catalyzed cross-coupling reactions to functionalize the iodine moiety, enabling rapid diversification of the pyridine scaffold. This approach yielded several lead compounds with nanomolar potency against target kinases, underscoring the compound's value in hit-to-lead optimization.

In materials science, 3-Iodopyridine has shown promise in the development of organic electronic materials. A recent publication in Advanced Materials reported its use as a precursor for π-conjugated systems through direct arylation polymerization. The resulting polymers exhibited excellent charge transport properties, suggesting potential applications in organic photovoltaics and field-effect transistors.

Mechanistic studies have provided new insights into the reactivity of 3-Iodopyridine. Research published in Organic Letters (2023) elucidated the compound's behavior in photoredox catalysis, revealing a novel radical pathway for C-H functionalization. This discovery expands the synthetic toolbox for pyridine derivatization and enables more sustainable transformations under mild conditions.

The pharmaceutical industry has taken particular interest in 3-Iodopyridine's potential for radiopharmaceutical development. Recent preclinical studies have explored its use as a prosthetic group for radioiodination of biologics, demonstrating superior in vivo stability compared to conventional labeling approaches. This application could significantly advance the field of targeted radionuclide therapy.

From a safety and regulatory perspective, new toxicological data on 3-Iodopyridine has become available. A 2023 regulatory submission included comprehensive genotoxicity studies that confirmed the compound's safety profile at pharmacological doses, facilitating its adoption in clinical-stage drug development programs.

Looking forward, several research groups are investigating the use of 3-Iodopyridine in PROTAC (proteolysis-targeting chimera) design and covalent inhibitor development. Preliminary results suggest that its unique electronic properties make it particularly suitable for these emerging therapeutic modalities, potentially opening new avenues in targeted protein degradation.

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